1,5-Dimethyl-1,5-cyclooctadiene

isoprene dimerization regioselectivity nickel catalysis

1,5-Dimethyl-1,5-cyclooctadiene (1,5-DMCOD; CAS 3760-14-3) is a C10H16 cyclic diene featuring two endocyclic double bonds and methyl substituents at the 1- and 5-positions. With a molecular weight of 136.23 g/mol, an estimated boiling point of 195.55 °C, density of 0.87 g/cm³, and refractive index of 1.4915, it is a moderately volatile hydrocarbon liquid at ambient conditions.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 3760-14-3
Cat. No. B1594330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1,5-cyclooctadiene
CAS3760-14-3
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC1)C
InChIInChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h5,8H,3-4,6-7H2,1-2H3/b9-5-,10-8-
InChIKeyRYOGZVTWMZNTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1,5-cyclooctadiene (CAS 3760-14-3): Procurement-Relevant Physicochemical and Structural Profile


1,5-Dimethyl-1,5-cyclooctadiene (1,5-DMCOD; CAS 3760-14-3) is a C10H16 cyclic diene featuring two endocyclic double bonds and methyl substituents at the 1- and 5-positions [1]. With a molecular weight of 136.23 g/mol, an estimated boiling point of 195.55 °C, density of 0.87 g/cm³, and refractive index of 1.4915, it is a moderately volatile hydrocarbon liquid at ambient conditions . Commercially, this compound is typically supplied as an ~80:20 mixture with its regioisomer 1,6-dimethyl-1,5-cyclooctadiene (1,6-DMCOD) owing to the inherent selectivity of the Ni-catalyzed isoprene dimerization process used in its manufacture [2]. The regioisomeric composition of the supplied material is the single most critical procurement parameter, as it directly determines performance in downstream applications spanning organometallic catalysis, ring-opening metathesis polymerization (ROMP), and chemical vapor deposition (CVD) precursor chemistry [2][3].

Why Generic Substitution of 1,5-Dimethyl-1,5-cyclooctadiene Fails: The Regioisomer Purity Imperative


Substituting 1,5-DMCOD with other dimethyl-1,5-cyclooctadiene isomers or the parent 1,5-cyclooctadiene (COD) is not a functionally neutral decision. The two methyl groups at the 1,5-positions confer a unique symmetry and steric profile that is absent in 1,6-DMCOD, 3,7-DMCOD, or unsubstituted COD [1]. In ROMP, 1,5-DMCOD yields polyisoprene with excellent regioregularity, whereas 1,6-DMCOD generates a perfectly alternating butadiene-isoprene copolymer with entirely different thermomechanical properties [2][3]. In organometallic chemistry, the 1,5-disubstitution pattern enables the isolation of isomerically pure Ag(I) and Cu(I) complexes via selective recrystallization—a purification pathway that is unavailable with the 1,6-isomer [1]. In CVD applications, the 1,5-DMCOD adduct (hfac)Cu(1,5-DMCOD) is a liquid precursor, whereas the COD analog (hfac)Cu(COD) is a solid, fundamentally altering delivery and process engineering [4]. Generic substitution therefore risks regioisomer contamination, altered polymer microstructure, compromised complex crystallinity, and incompatible precursor physical states.

1,5-Dimethyl-1,5-cyclooctadiene: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Isomer Selectivity in Ni-Catalyzed Isoprene Dimerization: 1,5-DMCOD vs. 1,6-DMCOD

In the standard Ni(acac)₂/PPh₃/Et₂AlOEt-catalyzed dimerization of isoprene, the product distribution is 70% 1,5-DMCOD and 30% 1,6-DMCOD (prior art baseline) [1]. The Shell Oil Company patent (US 4,166,076) demonstrates that by employing a nickel catalyst with fluorinated trihydrocarbyl phosphite ligands, the amount of the undesired 1,6-DMCOD can be suppressed to 'very small amounts,' establishing a quantifiable selectivity improvement over the 70:30 baseline [1]. In a separate Fe-catalyzed system, a 92% isolated yield of 1,6-DMCOD was reported via selective [4+4]-cycloaddition, confirming that catalyst choice inverts regioselectivity [2]. For procurement, the Ni-catalyzed product (80:20 1,5:1,6) is the standard industrial grade, while isomerically pure 1,5-DMCOD requires additional purification via the Ag-complex method [3].

isoprene dimerization regioselectivity nickel catalysis

ROMP Monomer Performance: Regioregular Polyisoprene from 1,5-DMCOD vs. Alternating Copolymer from 1,6-DMCOD

ROMP of 1,5-DMCOD using Grubbs-type Ru catalysts generates polyisoprene with excellent regioregularity (head-to-tail enchantment) in the polymer backbone, as confirmed by NMR end-group analysis [1]. In contrast, ROMP of 1,6-DMCOD yields a perfectly alternating copolymer of 1,4-butadiene and isoprene, a fundamentally different polymer microstructure [2]. The 1,5-DMCOD monomer is described as 'sterically challenging,' yet quantitative incorporation of chain transfer agent (CTA) was achieved, enabling synthesis of telechelic α,ω-dihydroxy polyisoprene [1]. Unsubstituted COD (1,5-cyclooctadiene) yields polybutadiene, a distinct material class. The monomer substitution pattern therefore dictates the polymer backbone structure in a binary fashion: 1,5-DMCOD → polyisoprene; 1,6-DMCOD → butadiene-isoprene copolymer; COD → polybutadiene [1][2].

ring-opening metathesis polymerization regioregularity polyisoprene

Isomer Separation via Silver Complex: Access to Isomerically Pure 1,5-DMCOD

The 80:20 mixture of 1,5-DMCOD and 1,6-DMCOD obtained from Ni-catalyzed dimerization can be resolved to isomerically pure 1,5-DMCOD through a silver complex intermediate [1]. Reaction of the isomer mixture with Ag₂O and Hhfac yields a mixture of Ag(I) complexes; repeated recrystallizations afford isomerically pure ((1,5-DMCOD)Ag(hfac))₂, characterized by a short Ag–Ag distance of 3.0134(3) Å at −150 °C [1]. Decomposition of the purified Ag complex in a biphasic HCl (1 M)/CH₂Cl₂ system liberates isomerically pure 1,5-DMCOD, which is subsequently used to synthesize (1,5-DMCOD)Cu(hfac), a useful liquid precursor for Cu CVD [1]. This Ag-complex-mediated purification constitutes a demonstrable procurement pathway: isomerically pure 1,5-DMCOD can be obtained and verified by ¹H and ¹³C NMR spectroscopy [1].

isomer separation silver complex copper CVD precursor

Copper CVD Precursor Physical State: Liquid (hfac)Cu(1,5-DMCOD) vs. Solid (hfac)Cu(COD)

(hfac)Cu(1,5-DMCOD) is a liquid precursor for metal-organic chemical vapor deposition (MOCVD) of copper thin films [1]. In contrast, the unsubstituted cyclooctadiene analog (hfac)Cu(COD) is a moderately volatile yellow crystalline solid [2]. The liquid physical state of the 1,5-DMCOD adduct enables direct liquid delivery systems and simplifies precursor handling in semiconductor fabrication environments, whereas the solid COD analog requires sublimation or solution-based delivery [1][2]. Cu films were deposited on TiN substrates using (hfac)Cu(1,5-DMCOD) with H₂ carrier gas, and the effects of reducing gas and chemical additives on film properties were systematically characterized [1]. The liquid-state advantage of (hfac)Cu(1,5-DMCOD) over solid (hfac)Cu(COD) is a direct consequence of the methyl substitution on the cyclooctadiene ligand, which disrupts crystal packing without compromising volatility [1].

copper CVD MOCVD precursor volatility

C2-Symmetric Ligand Synthesis: 1,5-DMCOD as a Privileged Scaffold for ansa-Metallocenes

1,5-DMCOD serves as a starting material for the synthesis of C2-symmetric doubly bridged bis(indenyl) ligands via a selenium-catalyzed methyl group oxidation followed by a double Nazarov π-cyclization [1]. The 1,5-positions of the methyl groups are geometrically pre-organized to yield the desired 1,5-diformyl intermediate, which is then elaborated into C2h-symmetric ansa-metallocene Ti and Zr dichloride complexes [1]. In contrast, 1,6-DMCOD and 3,7-DMCOD lack this pre-organized geometry; their methyl groups are not positioned to directly generate the 1,5-diformyl species required for the double Nazarov cyclization [1]. This positional specificity makes 1,5-DMCOD a privileged scaffold for accessing C2-symmetric doubly bridged ligand architectures that are inaccessible from other dimethyl-COD isomers [1].

ansa-metallocene C2-symmetric ligand doubly bridged bis(indenyl)

Bicyclo[3.2.1]octane Derivatives: 1,5-DMCOD as Entry to Exceptionally Heat-Stable Ligands

1,5-DMCOD undergoes acid-catalyzed transannular cyclization with carboxylic acids or hydrogen halides to yield 8-substituted 1,5-dimethylbicyclo[3.2.1]octane derivatives [1]. These bicyclic products are described as 'exceptionally heat stable' and are specifically identified as ligands or ligand precursors for catalysts employed under severe process conditions [1]. The transannular cyclization is a reactivity pathway unique to the 1,5-disubstitution pattern, as the geometry of the cyclooctadiene ring positions the C-8 carbon for bridging upon protonation of one double bond [1]. The conversion of 1,5-DMCOD to 1,5-dimethylbicyclo[3.2.1]octan-8-ol proceeds in ~50% yield with perchloric acid in water/dioxane, representing a quantifiable synthetic entry to this bicyclic scaffold [2]. 1,6-DMCOD and 3,7-DMCOD lack the appropriate geometry for this transannular cyclization, establishing 1,5-DMCOD as the sole dimethyl-COD isomer capable of generating this class of heat-stable bicyclic ligands [1].

bicyclo[3.2.1]octane heat-stable ligand catalyst design

1,5-Dimethyl-1,5-cyclooctadiene: Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Synthesis of Regioregular Telechelic Polyisoprene via ROMP

Researchers synthesizing telechelic polyisoprene with defined α,ω-end-group functionality should procure 1,5-DMCOD. As demonstrated by Martinez et al. (2010), ROMP of 1,5-DMCOD with Grubbs catalysts and cis-1,4-diacetoxy-2-butene CTA generates polyisoprene with excellent regioregularity and quantitative CTA incorporation, yielding α,ω-dihydroxy telechelic polymer after acetate deprotection [1]. The 1,6-DMCOD isomer cannot substitute in this application, as it produces an alternating butadiene-isoprene copolymer rather than regioregular polyisoprene [2]. The 80:20 1,5:1,6 isomer mixture (standard industrial grade) may be acceptable if the 1,6-DMCOD content does not interfere with end-group fidelity; however, discrete (isomerically pure) 1,5-DMCOD is recommended for studies requiring precise polymer microstructure characterization.

Liquid-Delivery MOCVD of Copper Thin Films for Semiconductor Metallization

Semiconductor process engineers developing Cu MOCVD recipes should select (hfac)Cu(1,5-DMCOD) as the precursor. Lee et al. (2001) demonstrated Cu film deposition on TiN substrates using this liquid precursor with He/H₂ carrier gas, systematically characterizing the effects of reducing gas and chemical additives on film properties [3]. The liquid physical state of (hfac)Cu(1,5-DMCOD) enables direct liquid delivery, whereas the unsubstituted COD analog (hfac)Cu(COD) is a solid requiring sublimation equipment [4]. This distinction has direct capital and operational cost implications for CVD tool design. Isomerically pure 1,5-DMCOD, obtained via the Ag-complex purification route [5], is strongly recommended for precursor synthesis to avoid introducing 1,6-DMCOD-derived impurities into the deposition chemistry.

C2-Symmetric ansa-Metallocene Catalyst Synthesis

Organometallic chemists preparing C2-symmetric doubly bridged bis(indenyl) ligands for stereoselective olefin polymerization must use 1,5-DMCOD as the starting material. Ellis et al. (1997) established that the 1,5-positions of the methyl groups are geometrically pre-organized for selenium-catalyzed oxidation to the 1,5-diformyl intermediate, which undergoes double Nazarov cyclization to yield the C2h-symmetric ligand framework [6]. No other dimethyl-COD isomer possesses this positional pre-organization. Procurement should specify isomerically pure 1,5-DMCOD, as contamination with 1,6-DMCOD would generate undesired diformyl species that compromise ligand symmetry and ultimate catalyst stereoselectivity [6].

Heat-Stable Bicyclo[3.2.1]octane Ligands for High-Temperature Catalysis

Industrial catalyst developers requiring heat-stable ligand scaffolds for processes operating under severe thermal conditions should procure 1,5-DMCOD as the entry point to 8-substituted 1,5-dimethylbicyclo[3.2.1]octane derivatives. Shell Oil Company patents (EP 0013048 B1) describe these bicyclic compounds as 'exceptionally heat stable' and specifically suitable as ligands or ligand precursors for high-temperature catalytic applications [7]. The acid-catalyzed transannular cyclization of 1,5-DMCOD proceeds in ~50% yield to the 8-hydroxy derivative, with further functionalization at the 8-position (halogen, cyanide, ester) providing a modular ligand library [8]. The 1,6- and 3,7-DMCOD isomers cannot undergo this transannular cyclization, making 1,5-DMCOD the exclusive procurement choice for this application class.

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